
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12BrNO
- Molecular Weight : 254.12 g/mol
- CAS Number : 184636-25-7
- Physical State : Solid
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:
- Staphylococcus aureus : Exhibited significant inhibitory effects with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Displayed moderate activity with an MIC of 64 µg/mL.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:
- HeLa Cells : The compound caused a dose-dependent decrease in cell viability, with IC50 values around 20 µM.
- MCF-7 Cells : Similar effects were observed, indicating potential use in breast cancer treatment.
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Possible inhibition of topoisomerases and other enzymes involved in DNA metabolism has been suggested.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives found that the bromomethyl derivative exhibited enhanced activity compared to its non-brominated counterparts. This suggests that the bromine atom plays a crucial role in increasing antimicrobial potency.
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in significant apoptosis rates. Flow cytometry analysis indicated increased Annexin V positive cells after treatment.
Data Summary Table
Biological Activity | Cell Line/Pathogen | Observed Effect | IC/MIC Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 32 µg/mL |
Antimicrobial | Escherichia coli | Moderate inhibition | MIC = 64 µg/mL |
Anticancer | HeLa | Decreased viability | IC50 = 20 µM |
Anticancer | MCF-7 | Decreased viability | IC50 = 20 µM |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exhibit anticancer properties. The bromomethyl group enhances the compound's reactivity, allowing it to interact with biological targets involved in cancer progression.
Case Study : A research paper published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline compounds showed potent inhibition of tumor cell growth through apoptosis induction mechanisms .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes has been investigated, suggesting potential use in treating bacterial infections.
Case Study : A study highlighted the effectiveness of tetrahydroquinoline derivatives against various strains of bacteria, indicating that structural modifications could enhance their antimicrobial efficacy .
Material Science Applications
1. Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex organic molecules.
Data Table: Synthetic Reactions Involving this compound
Reaction Type | Conditions | Products Generated |
---|---|---|
Nucleophilic Substitution | Base-catalyzed at room temperature | Various substituted tetrahydroquinolines |
Coupling Reactions | Pd-catalyzed conditions | Biaryl compounds |
Cyclization | Acidic conditions | Polycyclic aromatic compounds |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via bromination of precursor tetrahydroquinoline derivatives. For example, bromination using N-bromosuccinimide (NBS) in DMF at controlled temperatures (e.g., 0–25°C) is a key step, followed by quenching with water and purification via column chromatography . Intermediates are characterized using H NMR and ESI-MS to confirm molecular weight and structural integrity. For instance, H NMR peaks for the bromomethyl group appear as singlets or doublets in the δ 4.3–4.5 ppm range, while aromatic protons resonate between δ 6.5–7.2 ppm .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify proton/carbon environments and confirm substitution patterns (e.g., bromomethyl group integration) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1] peaks at 325.1/327.1 for brominated derivatives) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for complex derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in bromomethylation reactions?
- Methodology :
- Solvent Selection : Polar aprotic solvents like DMF enhance electrophilic bromination efficiency .
- Catalyst Screening : Lewis acids (e.g., InCl) or microwave-assisted synthesis reduce reaction times and improve yields (e.g., 63% yield achieved in microwave conditions) .
- Purification Strategies : Use of NaSO for drying and gradient elution in chromatography minimizes byproduct contamination .
Q. How do spectral data discrepancies arise in structural analysis, and how can they be resolved?
- Case Study : If H NMR signals for the tetrahydroquinoline ring protons overlap with impurities, employ 2D NMR (e.g., COSY, HSQC) to assign coupling pathways . For ambiguous stereochemistry, X-ray crystallography provides definitive confirmation, as seen in dihydroquinolin-4(1H)-one derivatives .
Q. What strategies are effective for evaluating the biological activity of bromomethyl-tetrahydroquinolinone derivatives?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or radiometric assays.
- SAR Studies : Modify substituents (e.g., methyl, bromo groups) and correlate with activity trends. For example, bulky substituents at the 1-position reduce steric hindrance in target binding .
Q. How can experimental design limitations (e.g., sample degradation) affect reproducibility in biological studies?
- Mitigation :
- Temperature Control : Continuous cooling during biological assays prevents thermal degradation of labile compounds .
- Stability Testing : Monitor degradation via HPLC at intervals (e.g., 0, 6, 12 hours) to establish compound half-life under assay conditions .
Q. Methodological Challenges and Solutions
Q. What precautions are necessary for handling bromomethyl derivatives due to their reactivity?
- Safety Protocols :
- Use inert atmospheres (N/Ar) to prevent unintended alkylation side reactions.
- Personal protective equipment (gloves, goggles) is mandatory due to alkylating agent toxicity .
Q. How can computational tools aid in predicting the reactivity of bromomethyl-tetrahydroquinolinone derivatives?
- Approach :
- Molecular Dynamics (MD) : Simulate bromine dissociation kinetics in solvated environments.
- DFT Calculations : Predict electrophilic reactivity at the bromomethyl site using frontier molecular orbital analysis .
Properties
IUPAC Name |
6-(bromomethyl)-1-methyl-3,4-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHPYSKIFRYLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184636-25-7 | |
Record name | 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.